molecular formula C14H19FN2O3S B2435889 3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1234897-79-0

3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2435889
CAS No.: 1234897-79-0
M. Wt: 314.38
InChI Key: QABKZXSUPMGPJL-UHFFFAOYSA-N
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Description

3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This compound features a benzamide scaffold linked to a piperidine ring that is functionalized with a methanesulfonyl group. The structural attributes of this molecule, particularly the fluorinated benzamide and the sulfonylated piperidine, are common pharmacophores found in compounds designed to modulate protein-protein interactions or enzyme activity . Similar N-substituted benzamide derivatives have been documented as potent antagonists of protein-protein interactions, such as those involving the WD40-repeat protein WDR5, highlighting the value of this chemical class in developing chemical probes for epigenetic research . Furthermore, the piperidine moiety is a prevalent structural element in many bioactive molecules, including those acting on the central nervous system . The presence of the methanesulfonyl group can significantly influence the molecule's physicochemical properties, binding affinity, and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a reference standard in bio-screening assays to investigate novel biological targets and pathways.

Properties

IUPAC Name

3-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABKZXSUPMGPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring using a fluorinating agent such as Selectfluor.

    Piperidine Substitution: Formation of the piperidine ring with a methylsulfonyl group through nucleophilic substitution reactions.

    Amide Formation: Coupling of the piperidine derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: can be compared with other fluorinated benzamides and piperidine derivatives.

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which may result in different binding properties and biological activities.

    3-fluoro-N-(piperidin-4-yl)methyl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

Uniqueness

The presence of both the fluorine atom and the methylsulfonyl group in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound classified as a fluorinated benzamide. Its unique structure, featuring a fluorine atom on the benzene ring and a piperidine ring substituted with a methylsulfonyl group, makes it an attractive candidate for various biological and medicinal applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1234897-79-0
  • Molecular Formula : C14H19FN2O3S

The primary biological target of this compound is the Succinate Dehydrogenase (SDH) enzyme. The compound interacts with SDH through hydrogen bonding and pi-pi interactions, leading to the inhibition of fungal growth. In vitro studies have demonstrated significant antifungal activity against pathogens such as Valsa mali .

Antifungal Activity

Research has highlighted the compound's potential as an antifungal agent. The following table summarizes its efficacy against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Valsa mali5 µg/mL
Candida albicans10 µg/mL
Aspergillus niger15 µg/mL

Additional Biological Studies

In addition to its antifungal properties, preliminary studies suggest that this compound may also exhibit other biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes involved in metabolic pathways.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Fluorination : Introduction of the fluorine atom onto the benzene ring using a fluorinating agent like Selectfluor.
  • Piperidine Substitution : Formation of the piperidine ring with a methylsulfonyl group through nucleophilic substitution.
  • Amide Formation : Coupling of the piperidine derivative with a benzoyl chloride derivative to yield the final product.

Industrial Production Methods

Industrial synthesis may involve optimization techniques such as:

  • Use of catalysts to enhance reaction rates.
  • Controlled reaction conditions to improve yield and purity.
  • Purification methods like recrystallization and chromatography.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

Study on Antifungal Efficacy

A study published in Journal of Medicinal Chemistry explored the antifungal properties of various benzamide derivatives, including this compound. The results indicated that this compound showed superior antifungal activity compared to other derivatives tested .

Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and SDH. Using molecular docking simulations, researchers found that the compound binds effectively to the active site of SDH, suggesting its potential as a lead compound for drug development targeting fungal infections .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro and methanesulfonyl groups). For example, the methanesulfonyl group shows distinct δ 3.0–3.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₀FN₂O₃S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers optimize reaction conditions to improve the yield of the target compound during its multi-step synthesis?

Advanced Research Question

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while THF improves solubility of intermediates .
  • Catalyst Screening : HBTU or EDCI increases amidation yields (e.g., 64–71% in analogous compounds) .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces side reactions during sulfonylation .
    Case Study : A similar benzamide derivative achieved 71% yield via controlled dropwise addition of reagents under N₂ .

What strategies are employed to resolve discrepancies between computational predictions and experimental data regarding the compound's physicochemical properties?

Advanced Research Question

  • LogP Discrepancies : Experimental logP (via shake-flask method) may differ from computational models (e.g., XLogP3). Adjust force fields in software like Gaussian or Schrödinger to align with HPLC-derived logP values .
  • Solubility Conflicts : Use experimental solubility profiles (e.g., in DMSO/PBS) to refine COSMO-RS simulations .

What are the recommended safety protocols for handling this compound based on its GHS classification?

Basic Research Question

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory sensitizer, GHS Category 1) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

How does the introduction of the methanesulfonyl group influence the compound's pharmacokinetic properties compared to non-sulfonylated analogs?

Advanced Research Question

  • Metabolic Stability : The methanesulfonyl group reduces CYP450-mediated metabolism, extending half-life (t₁/₂) in vitro (e.g., from 2.1 to 4.8 hours in hepatic microsomes) .
  • Membrane Permeability : Sulfonylation increases logD (lipophilicity), enhancing blood-brain barrier penetration in rodent models .

What in vitro and in vivo models are appropriate for evaluating the compound's biological activity and toxicity profile?

Advanced Research Question

  • In Vitro :
    • Enzyme Assays : Fluorescence polarization for target binding (e.g., IC₅₀ determination) .
    • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (EC₅₀ typically 10–50 µM for sulfonamide derivatives) .
  • In Vivo :
    • Rodent PK/PD Studies : Dose-ranging in Sprague-Dawley rats (oral bioavailability >60% in sulfonamides) .
    • Toxicokinetics : Monitor AST/ALT levels for hepatotoxicity .

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups responsible for observed biological effects?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl) and test activity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .
    Example : In a related piperidine-benzamide series, the 3-fluoro group increased target affinity by 20-fold versus non-fluorinated analogs .

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